S-Methyl 2-methylbutanethioate
Overview
Description
S-Methyl 2-methylbutanethioate is a compound that has been identified in various natural sources such as hops, cheese, and melon, and is known for its tropical fruit-type flavor. It is an optically active compound, which means it has the ability to rotate plane-polarized light due to the presence of chiral centers in its molecular structure .
Synthesis Analysis
The synthesis of S-Methyl 2-methylbutanethioate has been achieved through a series of chemical reactions starting from optically active 2-methylbutanoic acid. The process involves asymmetric hydrogenation of tiglic acid, conversion to the corresponding acid chloride, and subsequent treatment with methylmercaptan sodium salt in an aqueous solution . Additionally, enantiomeric selective synthesis of (S)-2-methylbutanoic acid methyl ester, a related compound, has been performed using lipases in organic solvents, which highlights the potential for enzymatic approaches in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of a related compound, S-methyl thiobutanoate, has been determined using ab initio and density functional theory (DFT) calculations. The presence of two stable conformers, pseudo anti-syn and gauche-syn, has been confirmed through these computational methods as well as infrared and Raman spectroscopy . This analysis provides insights into the conformational preferences of molecules similar to S-Methyl 2-methylbutanethioate.
Chemical Reactions Analysis
The chemical behavior of compounds related to S-Methyl 2-methylbutanethioate has been studied, particularly in the context of surface chemistry. For example, the adsorption of (S)-2-methylbutanoic acid on Pt(111) single-crystal surfaces results in chiral superstructures that exhibit enantioselectivity towards different enantiomers of propylene oxide . This suggests that S-Methyl 2-methylbutanethioate and similar compounds could participate in surface-mediated enantioselective reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of S-methyl thiobutanoate have been extensively studied, providing insights that could be extrapolated to S-Methyl 2-methylbutanethioate. Properties such as dipole moment, molecular electrostatic potential surface (MEP), and HOMO-LUMO molecular orbitals have been calculated. Additionally, global and local reactivity descriptors have been computed to predict reactivity and identify reactive sites for nucleophilic, electrophilic, and radical attacks . These properties are crucial for understanding the reactivity and potential applications of S-Methyl 2-methylbutanethioate in various chemical contexts.
Scientific Research Applications
Biofuel Research
Alternative Fuel and Biofuel Component : Methylbutanol, closely related to S-Methyl 2-methylbutanethioate, is studied as an alternative fuel or blending component for combustion engines. Research includes new experimental data on ignition delay times and laminar flame speed, offering insights into its potential as a biofuel (Park et al., 2015).
Renewable Chemicals and Fuels Production : The dehydration of fermented isobutanol (related to S-Methyl 2-methylbutanethioate) for producing renewable chemicals and fuels has been explored. The research highlights the process's high conversion and selectivity, indicating its efficiency in renewable energy applications (Taylor et al., 2010).
Pharmaceutical Applications
Drug Synthesis Intermediate : The compound N-(2 '-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester hydrochloride, related to S-Methyl 2-methylbutanethioate, is a key intermediate in the synthesis of the drug valsartan. This highlights its importance in pharmaceutical manufacturing (Yathirajan et al., 2004).
Anesthetic Mechanism Study : Studies on Urethane, which shares similarities with S-Methyl 2-methylbutanethioate, have been conducted to understand its mechanism as an anesthetic. This research is crucial for veterinary and medical applications (Hara & Harris, 2002).
Chemical Synthesis and Analysis
Chiral Templating of Surfaces : Research on the adsorption of (S)-2-methylbutanoic acid, a compound similar to S-Methyl 2-methylbutanethioate, on Pt(111) single-crystal surfaces. This study is significant for understanding chiral superstructures and their applications in surface chemistry (Lee & Zaera, 2006).
Enantiomer Analysis in Wine : The analysis of ethyl 2-methylbutanoate enantiomers in wine, which is structurally related to S-Methyl 2-methylbutanethioate, provides insights into the organoleptic impact of these compounds. Such research aids in understanding flavor compounds in food and beverages (Lytra et al., 2014).
Safety And Hazards
- Flammability : S-Methyl 2-methylbutanethioate is flammable; handle with care.
- Toxicity : Limited toxicity data available; avoid ingestion or inhalation.
- Skin and Eye Irritation : May cause mild irritation; use appropriate protective measures.
- Environmental Impact : Dispose of properly; avoid contamination of water sources.
Future Directions
Future research could focus on:
- Biological Activity : Investigate potential health benefits or adverse effects.
- Synthetic Optimization : Develop more efficient and sustainable synthetic methods.
- Applications : Explore its use in perfumery, flavoring, or pharmaceuticals.
properties
IUPAC Name |
S-methyl 2-methylbutanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMIOPHEADLKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866076 | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats and alcohols | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.028-1.035 | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
S-Methyl 2-methylbutanethioate | |
CAS RN |
42075-45-6 | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42075-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Methyl 2-methylbutanethioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-methyl 2-methylbutanethioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.572 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | S-METHYL 2-METHYLBUTANETHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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